molecular formula C14H24N4O2S B215205 N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide

N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide

Cat. No. B215205
M. Wt: 312.43 g/mol
InChI Key: KAKYWWYSCSBZEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide (EIP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EIP is a sulfonamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent in cancer treatment, N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has also been found to exhibit a range of other biochemical and physiological effects. For example, N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has been found to exhibit antibacterial and antifungal activity, as well as anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide in lab experiments is its potency and specificity. N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has been found to exhibit potent activity against cancer cells and other targets, making it a promising candidate for use in various research applications. However, one limitation of using N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide in lab experiments is its potential toxicity, which must be carefully monitored and controlled.

Future Directions

There are several future directions for research on N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide. One area of research is in the development of new cancer therapies that incorporate N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide as a key component. Another area of research is in the development of new antibacterial and antifungal agents based on the structure of N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide and its potential as a therapeutic agent in other disease areas.

Synthesis Methods

The synthesis of N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide involves the reaction of 4-isopropyl-1-piperazinecarboxamide with ethyl 3-pyridinesulfonate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide.

Scientific Research Applications

N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide has been extensively studied for its potential as a therapeutic agent in various research applications. One of the most promising areas of research for N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide is in the treatment of cancer. Studies have shown that N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide exhibits potent antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis.

properties

Product Name

N-ethyl-2-(4-isopropyl-1-piperazinyl)-3-pyridinesulfonamide

Molecular Formula

C14H24N4O2S

Molecular Weight

312.43 g/mol

IUPAC Name

N-ethyl-2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C14H24N4O2S/c1-4-16-21(19,20)13-6-5-7-15-14(13)18-10-8-17(9-11-18)12(2)3/h5-7,12,16H,4,8-11H2,1-3H3

InChI Key

KAKYWWYSCSBZEI-UHFFFAOYSA-N

SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C)C

Canonical SMILES

CCNS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C)C

Origin of Product

United States

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